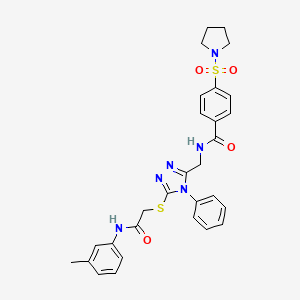

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a thioether-linked 2-oxo-2-(m-tolylamino)ethyl side chain at position 3. The benzamide moiety at position 3 is further modified with a pyrrolidine sulfonyl group.

Properties

IUPAC Name |

N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O4S2/c1-21-8-7-9-23(18-21)31-27(36)20-40-29-33-32-26(35(29)24-10-3-2-4-11-24)19-30-28(37)22-12-14-25(15-13-22)41(38,39)34-16-5-6-17-34/h2-4,7-15,18H,5-6,16-17,19-20H2,1H3,(H,30,37)(H,31,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANQRCZSEHZLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Triazole Moiety : Known for its role in antifungal and antibacterial properties.

- Pyrrolidine Sulfonamide : Imparts additional biological activity through interactions with various biological targets.

Molecular Formula : C₃₁H₃₄N₆O₅S₂

Molecular Weight : 634.8 g/mol

Antioxidant Properties

Preliminary studies indicate that this compound exhibits significant antioxidant activity . The Ferric Reducing Antioxidant Power (FRAP) assay has demonstrated its ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Antimicrobial Activity

The triazole derivatives are well-documented for their antifungal and antibacterial properties . Research suggests that this compound may possess similar effects, making it a candidate for further investigation in antimicrobial applications.

The mechanism of action involves the compound's interaction with specific molecular targets within the body:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.

- Receptor Modulation : It could modulate receptors related to inflammation and immune response.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of the compound using various assays. Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting potential applications in oxidative stress-related diseases.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy was tested against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-methoxy-N-(5-(2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole instead of triazole | Antioxidant and antimicrobial |

| 5-(trifluoromethyl)-4H-1,2,oxazol | Oxazole ring; trifluoromethyl group | Antimicrobial properties |

| 1,3,4-Oxadiazole derivatives | Oxadiazole ring; diverse substituents | Antifungal and anticancer activities |

This table highlights how this compound compares favorably with other compounds regarding biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Antimicrobial Activity

- ’s pyrazole-thiazole benzamides exhibited MIC values of 8–64 µg/mL against Gram-positive bacteria. The target compound’s triazole core and sulfonyl group may enhance membrane penetration or target binding, though direct comparisons require experimental validation .

- ’s serial dilution method for MIC/MBC determination (Table 1) could be applied to evaluate the target compound’s potency relative to cocoa bean extracts or other triazole derivatives .

Enzyme Inhibition

- ’s triazole-thiazole derivatives showed tyrosinase inhibition (IC₅₀: 0.8–3.5 µM). The target compound’s m-tolylamino group may mimic tyrosine substrates, while the pyrrolidine sulfonyl could stabilize enzyme interactions, suggesting comparable or superior activity .

Solubility and Pharmacokinetics

- The pyrrolidine sulfonyl group in the target compound likely improves aqueous solubility compared to ’s thiazole derivatives or ’s hydrophobic pyrazole analogs. This aligns with fragment-based drug design principles in , where polar groups are prioritized .

Computational and Experimental Tools

- SimilarityLab () : This tool could identify commercial analogs of the target compound and predict off-target effects based on consensus activity profiles. For example, triazole-thioethers in and may share overlapping targets .

- HPLC-ESI-MSn () : Comparative metabolite profiling (Table 3–5) could validate the purity and stability of the target compound against degradants or synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.